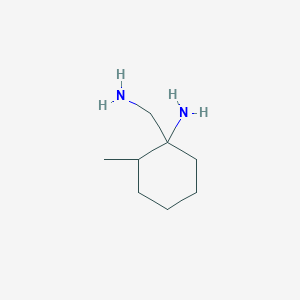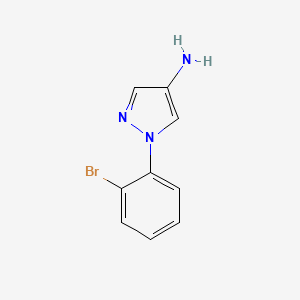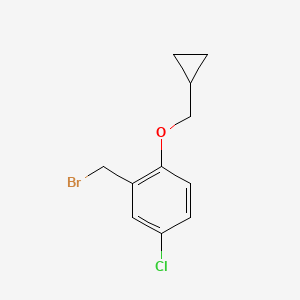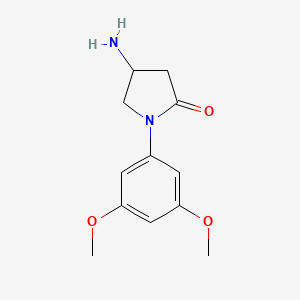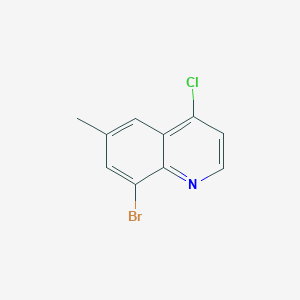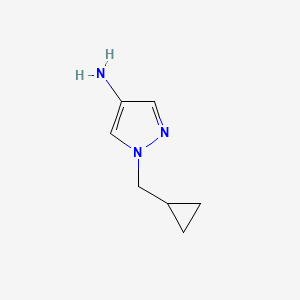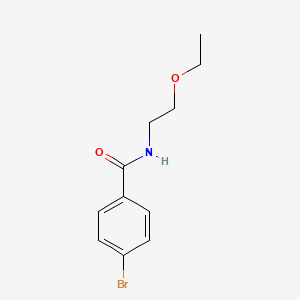
4-bromo-N-(2-ethoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-N-(2-ethoxyethyl)benzamide” is a chemical compound with the molecular formula C11H14BrNO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of benzamides, which includes “4-bromo-N-(2-ethoxyethyl)benzamide”, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(2-ethoxyethyl)benzamide” contains a total of 42 bonds; 20 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 2 ethers (aliphatic) .
Physical And Chemical Properties Analysis
“4-bromo-N-(2-ethoxyethyl)benzamide” is a powder that is stored at room temperature . Its molecular weight is 272.14 .
Wissenschaftliche Forschungsanwendungen
Specific Application: Antioxidant and Antibacterial Activities
- Summary of the Application : Benzamides, including “4-bromo-N-(2-ethoxyethyl)benzamide”, are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of various conditions such as cancer, hypercholesterolemia, and also exhibit anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .
- Methods of Application or Experimental Procedures : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
- Results or Outcomes : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Application: Synthesis of Arylated Derivatives
- Summary of the Application : “4-bromo-N-(2-ethoxyethyl)benzamide” can be used in the synthesis of arylated derivatives. These derivatives have potential applications in various fields, including medicinal chemistry .
- Methods of Application or Experimental Procedures : The compound was synthesized starting from 4-bromobenzoic acid and (S)-1-phenylethanamine with the coupling reagent titanium tetrachloride (TiCl4). Further, a Pd(0) catalyst was employed to form (S)-4-bromo-N-(1-phenylethyl)benzamide analogues by reacting various aryl boronic acids with 4-bromo-N-(1-phenylethyl)benzamide in moderate to good yields .
- Results or Outcomes : The synthesized compounds were characterized and their properties were studied using Density Functional Theory (DFT). The highest energy difference between the HOMO-LUMO of compound (5a) was found to be 4.98 eV, indicating a more stable compound, while compound (5g) had the lowest energy difference between the HOMO-LUMO (4.63 eV), indicating the least stable compound .
Application: Synthesis of Arylated Derivatives
- Summary of the Application : “4-bromo-N-(2-ethoxyethyl)benzamide” can be used in the synthesis of arylated derivatives. These derivatives have potential applications in various fields, including medicinal chemistry .
- Methods of Application or Experimental Procedures : The compound was synthesized starting from 4-bromobenzoic acid and (S)-1-phenylethanamine with the coupling reagent titanium tetrachloride (TiCl4). Further, a Pd(0) catalyst was employed to form (S)-4-bromo-N-(1- phenylethyl)benzamide analogues (5 a-i) by reacting various aryl boronic acids with 4-bromo-N-(1-phenylethyl)benzamide (3) in moderate to good yields (62-89 %). Furthermore, DFT studies were carried out to compute optimized geometries, frontier molecular orbitals, polarizability (α), hyperpolarizability (β), MESP, reactivity descriptors, and NMR spectra .
- Results or Outcomes : The synthesized compounds were characterized and their properties were studied using Density Functional Theory (DFT). The highest energy difference between the HOMO-LUMO of compound (5 a) was found to be 4.98 eV, indicating a more stable compound, while compound (5 g) had the lowest energy difference between the HOMO-LUMO (4.63 eV), indicating the least stable compound .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-N-(2-ethoxyethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBUOLGPEXFBAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-ethoxyethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

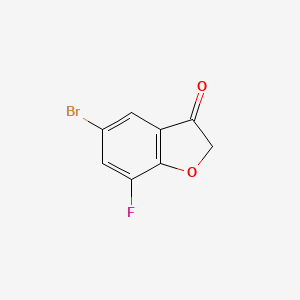
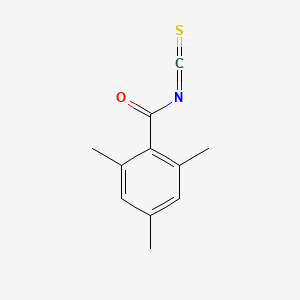
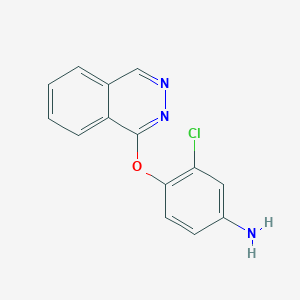
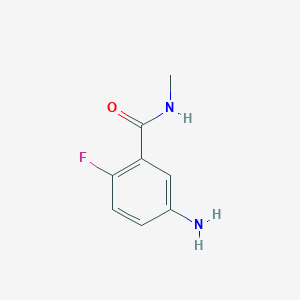
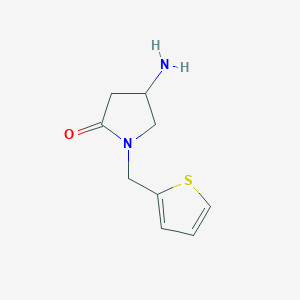
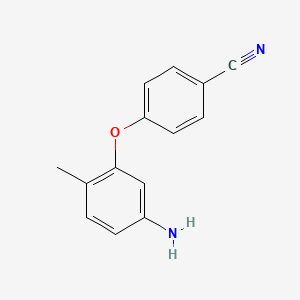
![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)
![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)
